4-(2,5-Dimethylphenoxy)butane-1-thiol
Description
4-(2,5-Dimethylphenoxy)butane-1-thiol is a sulfur-containing aromatic ether characterized by a 2,5-dimethylphenoxy group attached to a butane chain terminating in a thiol (-SH) moiety. This compound’s structure combines lipophilic aromatic features with the nucleophilic and redox-active thiol group, making it distinct from oxygen- or nitrogen-based analogs. While synthesis routes for similar compounds often involve O-alkylation of phenols with chloro-alcohols or chloro-amines (e.g., as described in ), the introduction of the thiol group likely requires specialized reagents (e.g., mercapto-alcohols) or post-synthetic modification, which may influence yield and stability.
Properties
IUPAC Name |
4-(2,5-dimethylphenoxy)butane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-10-5-6-11(2)12(9-10)13-7-3-4-8-14/h5-6,9,14H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGCVMLXHHOUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound shares structural similarities with phenoxy-alkyl derivatives, particularly those featuring 2,5-dimethylphenoxy groups. Key analogs include:
Notes:
- Lipophilicity: The thiol group in this compound likely increases Log P compared to alcohol/amine analogs (e.g., compounds III and VIII), enhancing membrane permeability but reducing water solubility.
- Thermal Stability : Lower melting points in amine-alcohol analogs (e.g., 53–54°C for compound VIII) suggest that the thiol derivative may exhibit similar or lower thermal stability, though experimental data is lacking.
Pharmacological and Functional Differences
- Piperazine Derivatives (HBK Series): Compounds like HBK17 incorporate piperazine rings and hydrochloride salts, which enhance solubility and receptor-binding affinity (e.g., serotonin or dopamine receptors) . In contrast, the thiol group in this compound may confer antioxidant properties or enable disulfide bond formation in biological systems.
- Anti-Mycobacterial Potential: A related patent () highlights 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione as an anti-tuberculosis agent. The 2,5-dimethylphenoxy group in the target compound could similarly enhance lipophilicity for mycobacterial membrane penetration, but the thiol moiety’s redox activity might introduce cytotoxicity risks .
Commercial and Stability Considerations
This compound is listed as discontinued by CymitQuimica , unlike its amine- or alcohol-based analogs.
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